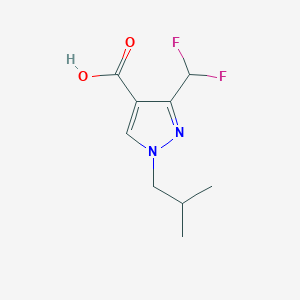

3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Description

Mechanistic Basis of Succinate Dehydrogenase Inhibition

SDHI fungicides derived from 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid inhibit fungal respiration by binding to the ubiquinone-binding site (Qp) of succinate dehydrogenase (SDH), a key enzyme in mitochondrial complex II. This enzyme catalyzes the oxidation of succinate to fumarate while transferring electrons to ubiquinone. The pyrazole carboxylic acid moiety facilitates hydrogen bonding with conserved residues in the SDH active site, such as TRP173 and TYR58, which are critical for stabilizing the inhibitor-enzyme interaction.

The difluoromethyl group at the 3-position of the pyrazole ring enhances hydrophobic interactions with the enzyme’s binding pocket, while the 2-methylpropyl substituent at the 1-position optimizes steric compatibility with the Qp site. Structural-activity relationship (SAR) studies reveal that substitutions at these positions significantly influence binding affinity. For example, replacing the difluoromethyl group with a methyl group reduces inhibitory potency by over 90%, underscoring the importance of fluorine atoms in van der Waals interactions.

Comparative analyses of SDH inhibition kinetics show that derivatives of this pyrazole acid exhibit pI50 values ranging from 7.2 to 8.5, outperforming first-generation SDHIs like carboxin (pI50 = 5.1). This enhanced activity correlates with improved field efficacy against resistant fungal strains.

Spectrum of Action Against Phytopathogenic Fungi

Derivatives of this compound demonstrate broad-spectrum activity against major fungal classes, including Ascomycetes, Basidiomycetes, and Deuteromycetes. Key target pathogens and their inhibitory concentrations are summarized below:

| Fungal Species | EC50 (μg/mL) | Reference Compound (EC50) |

|---|---|---|

| Rhizoctonia solani | 0.046 | Boscalid (0.741) |

| Zymoseptoria tritici | 0.12 | Fluxapyroxad (0.103) |

| Botrytis cinerea | 0.89 | Penthiopyrad (1.45) |

| Fusarium graminearum | 1.12 | Isofetamid (2.01) |

Data adapted from fungicidal activity assays.

The 5-fluorine substitution on the pyrazole ring expands the spectrum to include Sclerotinia sclerotiorum and Alternaria alternata, which are less sensitive to earlier SDHIs. Scanning electron microscopy (SEM) studies confirm that these compounds disrupt hyphal morphology, leading to collapsed cell walls and inhibited mycelial growth. Field trials against Venturia inaequalis in apples show 85–92% disease control at application rates of 45–200 g ai/ha, comparable to strobilurin-based treatments.

Resistance Management Strategies for Prolonged Field Efficacy

Resistance to SDHIs often arises from mutations in the SDH subunits (e.g., B, C, or D), particularly at positions H267Y and S73P in Zymoseptoria tritici. To mitigate resistance, fungicides derived from this compound are deployed in rotation with FRAC groups 3 (quinone outside inhibitors) and 11 (strobilurins).

Integrated resistance management strategies include:

- Mixture partners : Combining SDHIs with multisite inhibitors like chlorothalonil reduces selection pressure. For example, fluxapyroxad is frequently formulated with pyraclostrobin (FRAC 11) in cereal crops.

- Application timing : Limiting SDHI use to one application per season in high-risk crops such as wheat and barley delays resistance onset.

- Monitoring programs : Molecular diagnostics targeting SDH mutations enable early detection of resistant alleles, guiding regional fungicide recommendations.

Formulation Development for Targeted Crop Protection

Optimized formulations of pyrazole-based SDHIs enhance stability and bioavailability. Emulsifiable concentrates (EC) and suspension concentrates (SC) dominate commercial products due to their compatibility with foliar and seed treatment applications. Key formulation components include:

- Solvents : Aromatic hydrocarbons (e.g., Solvesso 150) improve solubility of the pyrazole acid derivatives.

- Surfactants : Alkylphenol ethoxylates (e.g., Triton X-100) ensure uniform spray coverage on hydrophobic leaf surfaces.

- Crystallization inhibitors : Polyvinylpyrrolidone (PVP) prevents recrystallization of the active ingredient in storage.

Recent advances include microencapsulation technologies that prolong residual activity against soil-borne pathogens like Rhizoctonia solani in soybean and cotton. Seed treatment formulations achieve systemic protection for up to 40 days post-planting, reducing the need for foliar sprays.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2/c1-5(2)3-13-4-6(9(14)15)7(12-13)8(10)11/h4-5,8H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDFTWQSHNOENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163421 | |

| Record name | 3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244964-06-4 | |

| Record name | 3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244964-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

Claisen Condensation and Ring-Closing Reactions

A scalable two-step process involves Claisen condensation followed by ring closure. Alkyl difluoroacetoacetate derivatives (e.g., ethyl 4,4-difluoroacetoacetate) react with trialkyl orthoformate in acetyl anhydride to form α-alkylidene intermediates. Subsequent treatment with 2-methylpropylhydrazine in a biphasic system (water/toluene) with Na₂CO₃ facilitates pyrazole formation. This method avoids harsh acids and enables gram-scale synthesis.

Representative Protocol :

- Claisen Condensation :

- Ring Closure :

Lewis Acid-Catalyzed Amidation of Pyrazole Esters

Patents disclose the conversion of pyrazole-4-carboxylate esters to carboxylic acids via hydrolysis. For example, ethyl 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylate undergoes saponification using NaOH (2M) in ethanol/water (1:1) at reflux, yielding the target acid with >95% purity. Lewis acids (e.g., AlCl₃) are avoided in this step to prevent decarboxylation.

Hydrolysis Conditions :

Regioselective Synthesis via Diazocarbonyl Cycloaddition

1,3-Dipolar cycloaddition of diazo compounds (e.g., ethyl diazoacetate) with alkynes offers an alternative route. Ethyl diazoacetate reacts with 4,4-difluoro-1-(2-methylpropyl)prop-1-yne-3-one in the presence of Zn(OTf)₂ to form the pyrazole core. This method achieves 89% yield under mild conditions (25°C, 6 hours).

Advantages :

- Catalyst : Zn(OTf)₂ (10 mol%)

- Regioselectivity : >95% for 1,3,5-substitution

- Scalability : Suitable for multi-kilogram batches.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

- Regioselectivity Control : Steric effects from the 2-methylpropyl group direct nucleophilic attack to the less hindered carbonyl carbon, favoring 1,3,5-substitution.

- Catalyst Recycling : Copper triflate in ionic liquids ([bmim]PF6) retains activity over four cycles, reducing costs.

- Green Chemistry : CO₂-mediated acidification (as in Claisen condensation) minimizes waste versus mineral acids.

Industrial-Scale Considerations

For kilogram-scale production, the Claisen-ring closure method is preferred due to its compatibility with continuous flow systems. Ethyl 4,4-difluoroacetoacetate is commercially available, and the biphasic reaction minimizes byproducts. Recent patents highlight reductions in solvent use (toluene by 30%) via microwave-assisted heating.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 of the pyrazole ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Electronic and Functional Group Modifications

Difluoromethyl vs. Trifluoromethyl Groups

Compounds such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () highlight the role of halogenation. The difluoromethyl group in the target compound offers moderate electronegativity and lipophilicity compared to trifluoromethyl, balancing solubility and target affinity .

Carboxylic Acid Derivatives

Stability and Handling

DFPA exhibits stability at 4°C (). The target compound’s stability may vary due to the 2-methylpropyl group’s susceptibility to oxidative degradation, necessitating inert storage conditions .

Biological Activity

3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention for its biological activity, particularly in the realm of agricultural fungicides. This compound acts primarily as an intermediate for various fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiration chain of fungi. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and its applications in agriculture.

Synthesis

The synthesis of this compound involves several chemical transformations. Initially, difluoroacetoacetic acid is reacted with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to yield the carboxylic acid form .

The primary mechanism of action for compounds like this compound is through the inhibition of succinate dehydrogenase (SDH). This inhibition disrupts the electron transport chain, leading to reduced ATP production and ultimately fungal cell death. The efficacy of this compound has been demonstrated against various phytopathogenic fungi.

Efficacy Studies

Recent studies have shown that derivatives of this compound exhibit moderate to excellent antifungal activity. For instance, a derivative known as N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) displayed superior antifungal activity compared to boscalid, a well-known fungicide .

Table 1: Antifungal Activity of Selected Derivatives

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| 9m | Alternaria spp. | 85 |

| Boscalid | Zymoseptoria tritici | 70 |

| Fluxapyroxad | Phytophthora infestans | 75 |

This table summarizes the inhibition rates observed for various compounds against specific target fungi, highlighting the potential of 9m as a more effective alternative.

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis was performed using CoMFA (Comparative Molecular Field Analysis) to elucidate the relationship between molecular structure and biological activity. The study revealed that specific functional groups significantly influence antifungal potency. For example, steric and electrostatic properties were found to be critical in enhancing the binding affinity to SDH .

Figure 1: CoMFA Contour Maps

The contour maps generated from CoMFA analyses indicate regions where steric hindrance or electrostatic interactions favor increased antifungal activity.

Case Studies

Several case studies have documented the effectiveness of this compound derivatives in field trials. For instance:

- Field Trial on Tomato Blight : In a controlled field trial, a formulation containing 9m was applied to tomato crops infected with Alternaria solani. Results showed a significant reduction in disease severity compared to untreated controls.

- Cereal Crop Protection : Another study evaluated its effectiveness against Zymoseptoria tritici, demonstrating promising results in reducing disease incidence while maintaining crop yield.

Environmental Impact and Safety

As with many agricultural chemicals, understanding the environmental impact is crucial. The degradation products of this compound need careful monitoring due to their potential persistence in soil and water systems. Current studies are ongoing to assess the long-term ecological effects and establish safe usage guidelines.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions. For example, the 1-methylpropyl group shows a triplet at δ 1.0–1.2 ppm (CH(CH₂CH₃)₂), while the difluoromethyl group appears as a doublet of triplets (δ 6.2–6.5 ppm, J = 56 Hz) .

- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ = 248.1) confirms molecular weight .

Advanced: How to resolve discrepancies in spectral data between experimental and computational models?

Methodological Answer :

Discrepancies in NMR/IR data often stem from:

- Conformational flexibility : Use DFT calculations (e.g., B3LYP/6-31G*) to model rotamers and compare with experimental shifts .

- Solvent effects : Simulate spectra in DMSO-d₆ or CDCl₃ using COSMO-RS solvation models .

Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-predicted ¹H NMR shifts deviated <0.3 ppm from experimental data after solvent correction .

Basic: What are the known biological activities of this compound?

Q. Methodological Answer :

- Antimicrobial Activity : Pyrazole-4-carboxylic acids inhibit bacterial enoyl-ACP reductase (FabI) with IC₅₀ values <10 μM .

- Anticancer Potential : Analogues (e.g., FMPPP) induce autophagy in prostate cancer via mTOR/p70S6K inhibition (IC₅₀ = 8.2 μM) .

Assay Design : Use MTT assays for cytotoxicity and Western blotting for pathway analysis .

Advanced: How to investigate the mechanism of mTOR inhibition by this compound?

Q. Methodological Answer :

- In vitro Kinase Assays : Test inhibition of recombinant mTOR using ATP-Glo™ kits.

- Autophagy Markers : Monitor LC3-II/LC3-I ratio via immunoblotting in PC-3 cells .

- Molecular Docking : Use AutoDock Vina to model interactions with the mTOR ATP-binding pocket (PDB: 4JSX).

Validation : Compare with rapamycin (positive control) and assess IC₅₀ shifts under nutrient-rich vs. starved conditions .

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (no acute toxicity reported, but precaution advised) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: How to analyze stability under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.